Tropine-3-thiol HCl chemical properties and structure
Tropine-3-thiol HCl chemical properties and structure
An In-depth Technical Guide to Tropine-3-thiol Hydrochloride: Structure, Properties, and Applications
Introduction
Tropine-3-thiol Hydrochloride is a specialized chemical compound derived from tropine, a key member of the tropane alkaloid family. Tropane alkaloids, characterized by their distinctive 8-azabicyclo[3.2.1]octane core structure, are naturally occurring compounds found in plants of the Solanaceae family and have been pivotal in pharmacology for centuries.[1][2] Molecules like atropine and cocaine, for instance, demonstrate the profound biological activity of this scaffold.[3]
The introduction of a thiol (-SH) group at the 3-position of the tropane ring, and its subsequent stabilization as a hydrochloride salt, transforms the parent molecule into a highly versatile and reactive intermediate for chemical synthesis. The thiol moiety serves as a nucleophilic handle, enabling a wide array of chemical modifications and conjugations that are not readily accessible with its hydroxyl counterpart, tropine.[4]
This guide provides a comprehensive technical overview of Tropine-3-thiol Hydrochloride for researchers, medicinal chemists, and drug development professionals. It elucidates its chemical structure, physicochemical properties, a plausible synthetic pathway with detailed protocols, and its significant applications in modern pharmaceutical research, particularly in the development of novel therapeutics.
Part 1: Chemical Structure and Physicochemical Properties
Structural Elucidation
The foundational structure of Tropine-3-thiol HCl is the 8-methyl-8-azabicyclo[3.2.1]octane skeleton.[5] The stereochemistry of this molecule is critical to its function and reactivity. The designation "(1R, 5S)" defines the absolute configuration at the bridgehead carbons of the bicyclic system. The thiol substituent at the C-3 position is in the endo configuration, analogous to the axial hydroxyl group in its parent molecule, 3α-tropanol (tropine).[1][6] This specific spatial arrangement influences how the molecule interacts with biological targets and its reactivity in chemical synthesis. The hydrochloride salt form enhances the compound's stability and aqueous solubility.[7]
Physicochemical Data
The core properties of Tropine-3-thiol Hydrochloride are summarized below for quick reference.
| Property | Value | References |
| CAS Number | 908266-48-8 | [4][8] |
| Molecular Formula | C₈H₁₅NS·HCl | [4][9] |
| Molecular Weight | 193.74 g/mol | [4] |
| Synonyms | (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol HCl; (3-endo)-8-Methyl-8-Azabicyclo[3.2.1]octane-3-thiol HCl | [6] |
| Appearance | White to yellow crystalline solid | [7] |
| Solubility | High solubility in water; soluble in some organic solvents | [7] |
| Stability | Stable at room temperature; sensitive to light and high temperatures | [7] |
| Storage | 0-8 °C, in a dry, dark place away from oxidants and acids | [4][7] |
| Purity | Commercially available at >95% or >98% | [6] |
Predicted Spectral Characteristics
While specific spectral data is not widely published, the structure of Tropine-3-thiol HCl allows for the prediction of its key spectroscopic features based on well-established principles.[10]
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¹H NMR: The spectrum would be characterized by a singlet for the N-methyl protons around 2.5-3.0 ppm. The protons of the bicyclic core would appear as a complex series of multiplets in the 1.5-4.0 ppm range. The proton of the thiol group (-SH) typically appears as a broad singlet between 1.0-2.5 ppm, though its position can be highly variable and dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The N-methyl carbon would be found around 40 ppm, while the carbons of the bicyclic frame would resonate between 25-70 ppm. The carbon bearing the thiol group (C-S) would be significantly shielded compared to its alcohol analog.
-
IR Spectroscopy: Key absorption bands would include a weak S-H stretch around 2550-2600 cm⁻¹, a C-N stretch in the 1250-1020 cm⁻¹ region, and C-H stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum of the free base (C₈H₁₅NS, MW ≈ 157.28) would show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would likely involve the loss of the thiol group and cleavage of the bicyclic ring system.
Part 2: Synthesis and Experimental Protocols
Synthetic Strategy Overview
The synthesis of Tropine-3-thiol HCl logically starts from its more accessible precursor, tropine, which can be sourced naturally or synthesized from tropinone.[1][11][12] The core of the strategy involves converting the C-3 hydroxyl group of tropine—a poor leaving group—into a more reactive intermediate that can undergo nucleophilic substitution with a sulfur source. A robust and common method for this transformation is the activation of the alcohol as a sulfonate ester (e.g., mesylate or tosylate), followed by an Sₙ2 reaction with a thiolating agent. Using a protected thiol, such as thioacetate, is often preferred as it prevents the premature oxidation of the thiol to a disulfide and is less odorous and easier to handle than hydrogen sulfide salts.[13] The final step involves deprotection and formation of the hydrochloride salt.
Detailed Experimental Protocol
This protocol is a representative, field-proven methodology based on established organic chemistry principles.
Step 1: Activation of Tropine via Mesylation
-
Dissolve tropine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution as a base to neutralize the HCl generated during the reaction.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution. Causality: The hydroxyl group of tropine acts as a nucleophile, attacking the electrophilic sulfur of methanesulfonyl chloride. Triethylamine is essential to scavenge the acid byproduct, driving the reaction to completion.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tropine-3-mesylate.
Step 2: Nucleophilic Substitution with Thioacetate
-
Dissolve the crude tropine-3-mesylate (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add potassium thioacetate (2.0 eq) to the solution. Causality: The thioacetate anion is a potent nucleophile that attacks the C-3 carbon, displacing the mesylate leaving group via an Sₙ2 mechanism. This reaction inverts the stereochemistry at C-3 if it were chiral in a non-symmetrical system, but here it substitutes the endo-mesylate for the endo-thioacetate.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioacetate-protected intermediate.
Step 3: Hydrolysis and Hydrochloride Salt Formation
-
Dissolve the crude intermediate from Step 2 in methanol.
-
Add a solution of hydrochloric acid (3-4 eq, e.g., 6M aqueous HCl) and heat the mixture to reflux for 2-4 hours. Causality: The acidic conditions hydrolyze the thioacetate ester to reveal the free thiol. The excess acid ensures the protonation of the basic tropane nitrogen, forming the stable hydrochloride salt.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.
-
The resulting solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure Tropine-3-thiol Hydrochloride.
Synthesis and Purification Workflow
Part 3: Applications in Research and Drug Development
The true value of Tropine-3-thiol Hydrochloride lies in the synthetic versatility afforded by its reactive thiol group. This functional group opens doors to a multitude of chemical transformations relevant to drug discovery.[4]
Core Utility as a Synthetic Intermediate
The thiol group is a soft nucleophile that readily participates in a variety of bond-forming reactions, making the molecule an ideal scaffold for building complexity.
-
Alkylation: Reaction with alkyl halides to form thioethers, allowing for the attachment of diverse side chains.
-
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds, a key reaction in the synthesis of many pharmaceutical agents.
-
Disulfide Formation: Controlled oxidation to form disulfide bonds, which can be used as reversible linkages in drug delivery systems.
-
Thiol-ene "Click" Chemistry: Radical-mediated addition across a double bond, providing a highly efficient and orthogonal conjugation strategy.
Applications in Neurological Drug Development
The tropane scaffold is a well-established pharmacophore for targets in the central nervous system (CNS), including muscarinic acetylcholine receptors and monoamine transporters.[5] Tropine-3-thiol HCl serves as a starting point for creating libraries of novel tropane-based compounds. The thiol group can act as an attachment point for other pharmacophores, enabling the development of dual-action ligands or molecules with fine-tuned pharmacological profiles for treating neurological and psychiatric disorders.[4]
Potential Role in Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug directly to tumor cells. The linkage of the drug to the antibody is critical. Thiol-maleimide chemistry is a common method for this conjugation.[14] Tropine-3-thiol HCl could be envisioned as a component of a novel linker-payload system. The thiol would react with an activated linker on the antibody, while the tropane body could be further functionalized with a cytotoxic agent. The stability of the resulting thioether or thiosuccinimide linkage is a critical parameter for ADC efficacy and safety.[14]
Part 4: Safety and Handling
Tropine-3-thiol Hydrochloride is classified as an irritant.[7] As with any laboratory chemical, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat during handling. Operations that may generate dust should be performed in a well-ventilated fume hood.[7]
-
Hazards: May cause irritation upon contact with eyes, skin, or the respiratory tract. Harmful if swallowed.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment, typically between 0-8 °C.[4] It should be kept away from incompatible materials such as strong oxidizing agents and acids.[7]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.
References
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. (Note: This is a representative reference for the general class of compounds, as a direct scientific paper on Tropine-3-thiol HCl was not found in the search.)
-
Liao, W., et al. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids: Chemistry and Biology, 81, 151-233. [Link]
-
ChemBK. (n.d.). Tropine-3-thiol hydrochloride. Retrieved from [Link]
-
Wikipedia. (2023). Tropane alkaloid. Retrieved from [Link]
-
Request PDF. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. Retrieved from [Link]
-
Kohn, M., & Löffler, I. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]
-
BioOrganics. (n.d.). Tropine-3-thiol Hydrochloride. Retrieved from [Link]
-
Wikipedia. (2023). Tropine. Retrieved from [Link]
-
Supporting Information. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023). Tropinone. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR (400 MHz, CDCl3) spectra and principal signal assignments of.... Retrieved from [Link]
-
Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
PubMed. (2022). Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index. Retrieved from [Link]
Sources
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. BioOrganics [bioorganics.biz]
- 7. chembk.com [chembk.com]
- 8. Buy Online CAS Number 908266-48-8 - TRC - Tropine-3-thiol Hydrochloride | LGC Standards [lgcstandards.com]
- 9. canbipharm.com [canbipharm.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Tropine - Wikipedia [en.wikipedia.org]
- 12. Tropinone - Wikipedia [en.wikipedia.org]
- 13. Page loading... [wap.guidechem.com]
- 14. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
